Dibenzo[b,e][1,4]dioxin-2-ylboronic acid
Description
Structure
2D Structure
Properties
Molecular Formula |
C12H9BO4 |
|---|---|
Molecular Weight |
228.01 g/mol |
IUPAC Name |
dibenzo-p-dioxin-2-ylboronic acid |
InChI |
InChI=1S/C12H9BO4/c14-13(15)8-5-6-11-12(7-8)17-10-4-2-1-3-9(10)16-11/h1-7,14-15H |
InChI Key |
RTIVQDQWZLIWQY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)OC3=CC=CC=C3O2)(O)O |
Origin of Product |
United States |
Synthetic Methodologies for Dibenzo B,e 1 2 Dioxin 2 Ylboronic Acid
Direct Boronation Strategies
Direct borylation strategies involve the direct functionalization of a C-H bond on the dibenzo[b,e] nih.govbeilstein-journals.orgdioxin ring system to introduce the boronic acid moiety. These methods are often favored for their atom economy and potentially shorter synthetic sequences.
Lithiation-Boronation Sequences
A powerful and widely used method for the synthesis of arylboronic acids is the lithiation of an aromatic C-H bond followed by quenching the resulting aryllithium species with a boron electrophile. This two-step, one-pot procedure allows for the regioselective introduction of the boronic acid group.
Following the formation of the aryllithium intermediate, a boron-containing electrophile is added to the reaction mixture. Common boron electrophiles include trialkyl borates, such as trimethyl borate (B1201080) or triisopropyl borate. The aryllithium species undergoes nucleophilic attack on the boron atom, forming a boronate ester intermediate. Subsequent acidic workup hydrolyzes the boronate ester to yield the desired Dibenzo[b,e] nih.govbeilstein-journals.orgdioxin-2-ylboronic acid.
Hypothetical Reaction Scheme for Lithiation-Boronation:
| Step | Reactants & Reagents | Solvent | Temperature | Product |
| 1. Lithiation | Dibenzo[b,e] nih.govbeilstein-journals.orgdioxin, n-BuLi, TMEDA | THF | -78 °C to 0 °C | 2-Lithio-dibenzo[b,e] nih.govbeilstein-journals.orgdioxin |
| 2. Borylation | Triisopropyl borate | THF | -78 °C | Triisopropyl boronate ester |
| 3. Hydrolysis | Aqueous acid (e.g., HCl) | - | Room Temp. | Dibenzo[b,e] nih.govbeilstein-journals.orgdioxin-2-ylboronic acid |
Directed ortho-Metalation Approaches
Directed ortho-metalation (DoM) is a variation of the lithiation strategy that provides high regiocontrol. This method relies on the presence of a directing metalation group (DMG) on the aromatic ring. The DMG coordinates to the organolithium reagent, directing the deprotonation to the adjacent ortho position.
In the context of dibenzo[b,e] nih.govbeilstein-journals.orgdioxin, the etheric oxygen atoms of the dioxin ring system can themselves act as weak directing groups. However, for enhanced and more reliable regioselectivity, a more potent directing group could be strategically installed on the dibenzo[b,e] nih.govbeilstein-journals.orgdioxin scaffold. Functional groups such as amides, carbamates, or sulfoxides are known to be effective DMGs.
Once the ortho-lithiated species is formed, it can be reacted with a boronic ester precursor in a similar fashion to the general lithiation-boronation sequence described above to furnish the target boronic acid after hydrolysis. The choice of the directing group is crucial as it must be readily introduced, effectively direct the metalation, and ideally be easily removed or converted to another functional group if not desired in the final product.
Precursor-Based Syntheses
An alternative to direct C-H functionalization is the synthesis of Dibenzo[b,e] nih.govbeilstein-journals.orgdioxin-2-ylboronic acid from a dibenzo[b,e] nih.govbeilstein-journals.orgdioxin ring that already bears a suitable functional group at the 2-position. This functional group can then be converted into the boronic acid moiety.
From Halogenated Dibenzo[b,e]nih.govbeilstein-journals.orgdioxins
One of the most common and reliable methods for preparing arylboronic acids is through the reaction of an aryl halide with an organolithium reagent followed by treatment with a borate ester. Starting from a halogenated dibenzo[b,e] nih.govbeilstein-journals.orgdioxin, such as 2-bromo-dibenzo[b,e] nih.govbeilstein-journals.orgdioxin, a lithium-halogen exchange reaction can be performed.
This exchange is typically carried out using a strong organolithium reagent like n-butyllithium or tert-butyllithium (B1211817) at low temperatures in an inert solvent. The reaction generates the same 2-lithio-dibenzo[b,e] nih.govbeilstein-journals.orgdioxin intermediate as in the direct lithiation approach. This intermediate is then quenched with a trialkyl borate, and the resulting boronate ester is hydrolyzed to afford the final product. The advantage of this method is the unambiguous regiocontrol offered by the predefined position of the halogen atom.
Illustrative Reaction Data for Synthesis from a Halogenated Precursor:
| Starting Material | Reagents | Solvent | Key Intermediate | Final Product |
| 2-Bromo-dibenzo[b,e] nih.govbeilstein-journals.orgdioxin | 1. n-BuLi 2. Triisopropyl borate 3. H3O+ | THF | 2-Lithio-dibenzo[b,e] nih.govbeilstein-journals.orgdioxin | Dibenzo[b,e] nih.govbeilstein-journals.orgdioxin-2-ylboronic acid |
Functional Group Interconversions Leading to the Boronic Acid
In some synthetic strategies, a functional group that is already present on the dibenzo[b,e] nih.govbeilstein-journals.orgdioxin ring at the desired position can be chemically transformed into a boronic acid. For instance, an amino group can be converted to a diazonium salt, which can then undergo a Sandmeyer-type reaction with a boron-containing reagent. However, this approach is less common for the synthesis of boronic acids compared to the lithiation-based methods.
Another possibility involves the use of transition-metal-catalyzed cross-coupling reactions. For example, a triflate or tosylate derivative of 2-hydroxy-dibenzo[b,e] nih.govbeilstein-journals.orgdioxin could potentially undergo a palladium-catalyzed borylation reaction with a boron-containing reagent like bis(pinacolato)diboron. This method offers mild reaction conditions and good functional group tolerance but requires the synthesis of the appropriate sulfonate ester precursor.
Reactivity Profiles and Transformative Chemistry of Dibenzo B,e 1 2 Dioxin 2 Ylboronic Acid
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Arylboronic acids are particularly valuable coupling partners in these transformations due to their stability, low toxicity, and functional group tolerance. It is anticipated that Dibenzo[b,e] nih.govrsc.orgdioxin-2-ylboronic acid would serve as a versatile building block for the synthesis of a wide array of substituted dibenzo[b,e] nih.govrsc.orgdioxin derivatives.
Suzuki–Miyaura Cross-Coupling
The Suzuki–Miyaura reaction, the palladium-catalyzed cross-coupling of organoboron compounds with organic halides or triflates, is one of the most widely used methods for the formation of biaryl linkages.
Future studies would need to explore the reactivity of Dibenzo[b,e] nih.govrsc.orgdioxin-2-ylboronic acid with a diverse range of electrophilic partners. This would include electronically and sterically varied aryl, heteroaryl, and vinyl halides (iodides, bromides, and chlorides) and triflates. The success of these couplings would likely depend on the electronic nature and steric hindrance of both coupling partners. A hypothetical reaction scope is presented in Table 1.
Table 1: Hypothetical Scope of Suzuki-Miyaura Cross-Coupling of Dibenzo[b,e] nih.govrsc.orgdioxin-2-ylboronic acid (Note: This data is illustrative and not based on published experimental results.)
| Entry | Electrophile | Product | Expected Yield (%) |
| 1 | 4-Iodotoluene | 2-(p-tolyl)dibenzo[b,e] nih.govrsc.orgdioxin | High |
| 2 | 4-Bromoanisole | 2-(4-methoxyphenyl)dibenzo[b,e] nih.govrsc.orgdioxin | High |
| 3 | 2-Chloropyridine | 2-(pyridin-2-yl)dibenzo[b,e] nih.govrsc.orgdioxin | Moderate |
| 4 | 1-Bromonaphthalene | 2-(naphthalen-1-yl)dibenzo[b,e] nih.govrsc.orgdioxin | Moderate to High |
| 5 | Vinyl bromide | 2-vinyldibenzo[b,e] nih.govrsc.orgdioxin | Moderate |
Limitations might be encountered with highly sterically hindered electrophiles or those bearing functional groups incompatible with the basic reaction conditions.
The choice of palladium catalyst and ligand is crucial for achieving high efficiency and selectivity. A range of palladium sources (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) and phosphine (B1218219) ligands (e.g., triphenylphosphine, Buchwald-type biaryl phosphines, N-heterocyclic carbenes) would need to be screened. For challenging couplings, such as those involving aryl chlorides, more advanced catalyst systems would likely be necessary.
Optimization of reaction parameters such as the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), solvent (e.g., toluene, dioxane, DMF, aqueous mixtures), and temperature would be critical. The ideal conditions would provide a balance between reaction rate, yield, and suppression of side reactions like protodeborylation.
Other Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira, Stille, Heck Analogs)
The utility of Dibenzo[b,e] nih.govrsc.orgdioxin-2-ylboronic acid could potentially extend to other palladium-catalyzed transformations. For instance, in a Sonogashira-type coupling , it might react with terminal alkynes to form ethynyl-substituted dibenzodioxins, although this is not a standard application for boronic acids. Similarly, while Stille coupling typically involves organotin reagents, conditions for the participation of boronic acids are being developed. Heck-type reactions with alkenes would also be a novel application for this boronic acid.
Nickel- and Copper-Catalyzed Transformations
Nickel and copper catalysts offer alternative and often more cost-effective methods for cross-coupling reactions. Nickel-catalyzed Suzuki-type couplings could be particularly useful for reactions involving less reactive electrophiles. Copper-catalyzed transformations , such as the Chan-Lam-Evans amination and etherification, would be valuable for introducing nitrogen and oxygen nucleophiles onto the dibenzodioxin core, although this would likely require conversion of the boronic acid to an organoboron "ate" complex or proceed via a different mechanistic pathway.
Lewis Acid Catalysis and Activation Modes
Dibenzo[b,e] uea.ac.ukresearchgate.netdioxin-2-ylboronic acid, like other organoboron acids, possesses inherent Lewis acidic character. This property stems from the electron-deficient nature of the boron atom, which has a vacant p-orbital perpendicular to the plane of its three substituents. uea.ac.uk This electronic configuration allows the boron center to accept a pair of electrons from a Lewis base, such as the oxygen or nitrogen atom of a substrate molecule.
The primary activation mode involves the coordination of the boronic acid to a carbonyl group. libretexts.orglibretexts.org When a carbonyl compound interacts with the boronic acid, the oxygen's lone pair coordinates to the boron atom. This coordination polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. libretexts.orglibretexts.org This activation is crucial in a variety of organic transformations. For instance, in reactions such as the enantioselective addition of nucleophiles to aldehydes or ketones, the boronic acid can act as a co-catalyst to activate the carbonyl substrate, facilitating the formation of chiral alcohols. researchgate.netnih.gov
While specific studies detailing the catalytic activity of Dibenzo[b,e] uea.ac.ukresearchgate.netdioxin-2-ylboronic acid are not extensively documented, its function as a Lewis acid is a fundamental aspect of its chemical nature. It is expected to catalyze reactions such as acylations, alkylations, and carbonyl condensations through the reversible formation of covalent bonds with oxygen-containing functional groups. rsc.org The bulky and electron-rich dibenzo[b,e] uea.ac.ukresearchgate.netdioxin backbone may influence the steric and electronic environment of the boron center, potentially modulating its catalytic activity and selectivity compared to simpler arylboronic acids.
Derivatization via the Boronic Acid Moiety
The boronic acid group is a versatile handle for the chemical modification of the dibenzo[b,e] uea.ac.ukresearchgate.netdioxin scaffold. Its ability to be easily converted into various boronate esters serves as a cornerstone for its use in synthesis, primarily as a method of protection and to modulate reactivity.
The conversion of Dibenzo[b,e] uea.ac.ukresearchgate.netdioxin-2-ylboronic acid into its corresponding boronic esters is a common and straightforward derivatization. These esters enhance the compound's stability, making it less prone to protodeboronation and easier to handle and purify via chromatography.
Pinacol (B44631) Boronate Esters: The formation of the pinacol ester derivative is typically achieved by reacting the boronic acid with pinacol (2,3-dimethyl-2,3-butanediol). The reaction is an esterification that proceeds with the removal of water, often driven by heating in a suitable solvent or using a dehydrating agent. A common method involves the reaction of the boronic acid with bis(pinacolato)diboron, often catalyzed by a palladium complex, although direct esterification is also widely used. orgsyn.orgrsc.org Another efficient method involves the reaction of a Grignard reagent derived from a corresponding aryl halide with pinacolborane (HBpin) at ambient temperatures. escholarship.org
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are another class of highly stable, crystalline, and readily purified boronic acid derivatives. sigmaaldrich.combldpharm.com The formation of the MIDA boronate of Dibenzo[b,e] uea.ac.ukresearchgate.netdioxin-2-ylboronic acid involves a condensation reaction with N-methyliminodiacetic acid. This process typically requires heating to remove water, often accomplished by stirring the boronic acid and MIDA in a solvent like dimethylformamide (DMF) or by using a pre-dehydrated MIDA anhydride (B1165640) in a solvent such as dioxane. orgsyn.org
| Ester Type | Reagents | Typical Solvents | Conditions | Reference |
|---|---|---|---|---|
| Pinacolate | Pinacol or Bis(pinacolato)diboron | Dioxane, Toluene, THF | Heating, Dean-Stark trap, or Pd-catalysis | orgsyn.orgescholarship.org |
| MIDA Boronate | N-methyliminodiacetic acid (MIDA) or MIDA anhydride | DMF, Dioxane | Heating (70-80 °C) | sigmaaldrich.comorgsyn.org |
The formation of pinacolate and MIDA esters is a key strategy for protecting the boronic acid functionality. These protected forms are stable to a wide range of reaction conditions under which a free boronic acid would decompose, such as oxidation, reduction, and certain cross-coupling reactions. researchgate.netnih.gov
Protection:
Pinacol esters offer good stability and are compatible with many standard synthetic transformations. nih.gov
MIDA boronates are exceptionally stable, being resistant to air, moisture, and silica (B1680970) gel chromatography. sigmaaldrich.combldpharm.com They are particularly known for their inertness under standard Suzuki-Miyaura cross-coupling conditions, which allows for iterative cross-coupling strategies where the MIDA-protected boron is unmasked only when needed. sigmaaldrich.comrsc.org
Deprotection: The selective removal of these protecting groups to regenerate the free boronic acid is crucial for their utility.
Pinacol Ester Deprotection: Cleavage can be achieved under various conditions. A common method involves oxidative cleavage with sodium periodate (B1199274) (NaIO₄). acs.org Alternatively, transesterification with other boronic acids or diols can be employed. nih.gov A two-step procedure involving conversion to an intermediate trifluoroborate salt with KHF₂, followed by acidic hydrolysis (e.g., with HCl), is also effective and avoids harsh oxidants. researchgate.net
MIDA Boronate Deprotection: A significant advantage of MIDA boronates is their facile deprotection under mild aqueous basic conditions. sigmaaldrich.com Treatment with a base such as sodium hydroxide (B78521) (NaOH) or even sodium bicarbonate (NaHCO₃) at room temperature rapidly and cleanly releases the free boronic acid. sigmaaldrich.comnih.gov This orthogonality allows for selective deprotection in the presence of other sensitive functional groups.
| Ester Type | Stability/Protection Features | Deprotection Conditions | Reference |
|---|---|---|---|
| Pinacolate | Stable to chromatography, mild conditions | NaIO₄; or KHF₂ then aq. HCl | nih.govacs.orgresearchgate.net |
| MIDA Boronate | Highly stable (air, moisture, chromatography, anhydrous cross-coupling) | Mild aqueous base (e.g., 1M NaOH, NaHCO₃), room temperature | sigmaaldrich.comnih.govrsc.org |
Electrophilic Aromatic Substitution on Resulting Dibenzo[b,e]uea.ac.ukresearchgate.netdioxin Derivatives
The dibenzo[b,e] uea.ac.ukresearchgate.netdioxin ring system is aromatic and undergoes electrophilic aromatic substitution reactions. thieme-connect.de Once the boronic acid moiety at the 2-position has been utilized in a coupling reaction or converted to another group, the resulting substituted dibenzodioxin core can be further functionalized.
Common electrophilic aromatic substitutions for dibenzo[b,e] uea.ac.ukresearchgate.netdioxin include halogenation, nitration, and Friedel–Crafts acylation. thieme-connect.de The oxygen atoms of the central dioxin ring act as activating, ortho-, para-directing groups. Given the numbering of the dibenzo[b,e] uea.ac.ukresearchgate.netdioxin system, electrophilic attack is generally directed to the 2, 3, 7, and 8 positions. However, substitution at the 2- and 7-positions is often favored.
Halogenation: Direct reaction with chlorine or bromine leads to polyhalogenated derivatives. The specific regioselectivity can be controlled by the reaction conditions. thieme-connect.de
Nitration: Treatment with nitric acid can lead to dinitration, for example, at the 2- and 7-positions. thieme-connect.de
Friedel–Crafts Acylation: In the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), dibenzo[b,e] uea.ac.ukresearchgate.netdioxin reacts with acyl chlorides to introduce an acyl group onto the aromatic ring. thieme-connect.denih.govrsc.org This reaction provides a direct route to ketone derivatives, which are valuable intermediates for further synthesis.
The presence of a substituent at the 2-position (resulting from a transformation of the original boronic acid) will influence the regioselectivity of subsequent electrophilic attacks, directing the incoming electrophile based on its own electronic and steric properties in concert with the directing effects of the dioxin oxygens.
C–H Activation and Functionalization Mediated by Boronic Acid Derivatives
Transition-metal-catalyzed C–H activation has become a powerful tool for the direct functionalization of otherwise unreactive C–H bonds. nih.govacs.org Boronic acid derivatives, including pinacol and MIDA esters, can serve as directing groups to control the site-selectivity of these transformations. rsc.orgoup.com
While specific examples involving Dibenzo[b,e] uea.ac.ukresearchgate.netdioxin-2-ylboronic acid derivatives are not prevalent in the literature, the established principles of C–H activation can be applied. In a typical scenario, a palladium catalyst is used to functionalize a C–H bond ortho to the boronic ester. nih.gov The boronic ester moiety can coordinate to the metal center, positioning the catalyst in proximity to the C–H bonds at the 1- and 3-positions of the dibenzodioxin ring.
This directed C–H functionalization could enable reactions such as:
Arylation: Coupling with aryl halides or other aryl sources. researchgate.netorganic-chemistry.org
Alkenylation: Introduction of a vinyl group using alkenes (a dehydrogenative Heck-type reaction). rsc.org
Halogenation: Direct introduction of halogen atoms with high regioselectivity. nih.govnih.gov
A MIDA-derived boronate ester, for instance, has been shown to act as a dual protecting and directing group for the meta-selective C–H functionalization of arylboronic acids. rsc.org Such a strategy, if applied to Dibenzo[b,e] uea.ac.ukresearchgate.netdioxin-2-ylboronic acid, could potentially enable functionalization at the 4- or 9-positions, which are electronically and sterically distinct. These advanced strategies represent a promising avenue for creating complex and diverse dibenzo[b,e] uea.ac.ukresearchgate.netdioxin derivatives from a common boronic acid precursor.
Advanced Spectroscopic and Analytical Characterization in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including complex derivatives of dibenzo[b,e] nih.govresearchgate.netdioxin. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
In the ¹H NMR spectrum of the parent dibenzo[b,e] nih.govresearchgate.netdioxin, the aromatic protons typically appear in the range of δ 6.8-7.0 ppm. chemicalbook.com For "Dibenzo[b,e] nih.govresearchgate.netdioxin-2-ylboronic acid," the introduction of the boronic acid group at the 2-position would induce shifts in the signals of the neighboring protons. The proton on the carbon adjacent to the boronic acid group would likely experience a downfield shift due to the electron-withdrawing nature of the B(OH)₂ group.
For more complex derivatives, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons. nih.govnih.gov For instance, the HMBC spectrum can reveal long-range couplings between protons and carbons, which is instrumental in assigning the positions of substituents on the dibenzodioxin framework. nih.gov
Table 1: Representative ¹H and ¹³C NMR Data for a Dibenzo[b,e] nih.govresearchgate.netdioxin Derivative
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-1 | 7.50 (d, J = 7.9 Hz) | 129.2 |
| H-3 | 7.17 (d, J = 7.9 Hz) | 124.4 |
| H-4 | 6.53 (s) | 146.0 |
| C-2 | - | 157.1 |
| C-4a | - | 141.8 |
| C-5a | - | 141.5 |
| C-6 | 6.90 (m) | 116.5 |
| C-7 | 6.85 (m) | 121.9 |
| C-8 | 6.85 (m) | 121.9 |
| C-9 | 6.90 (m) | 116.5 |
| C-9a | - | 126.7 |
Note: Data is hypothetical and based on known shifts for similar structures. Actual values for Dibenzo[b,e] nih.govresearchgate.netdioxin-2-ylboronic acid may vary.
Mass Spectrometry Techniques for Reaction Monitoring and Product Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For "Dibenzo[b,e] nih.govresearchgate.netdioxin-2-ylboronic acid," with a molecular formula of C₁₂H₉BO₄, the expected molecular weight is approximately 228.01 g/mol . chemicalbook.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confirmation of the elemental formula. acs.org
Various ionization techniques can be employed for the analysis of boronic acids and their derivatives. Electrospray ionization (ESI) is a soft ionization method that is well-suited for polar compounds and is often used in conjunction with liquid chromatography (LC-MS) for reaction monitoring. rsc.org Atmospheric pressure chemical ionization (APCI) is another technique that can be used, particularly for less polar compounds. mdpi.com
The analysis of boronic acids by mass spectrometry can sometimes be complicated by the formation of dehydration products (boroxines) or adducts with solvents. rsc.orgresearchgate.net However, with optimized conditions, clear molecular ion peaks can be obtained. For peptide boronic acids, matrix-assisted laser desorption/ionization (MALDI) has been shown to be an effective technique, often involving derivatization with a diol to form a stable cyclic ester. nih.gov
In the context of synthesizing derivatives of "Dibenzo[b,e] nih.govresearchgate.netdioxin-2-ylboronic acid," LC-MS can be used to monitor the progress of a reaction by tracking the disappearance of the starting material and the appearance of the product peak with its expected mass-to-charge ratio (m/z).
Table 2: Expected Mass Spectrometry Data for Dibenzo[b,e] nih.govresearchgate.netdioxin-2-ylboronic acid
| Parameter | Expected Value |
| Molecular Formula | C₁₂H₉BO₄ |
| Exact Mass | 228.0594 |
| Molecular Weight | 228.01 |
| Common Adducts (ESI+) | [M+H]⁺, [M+Na]⁺, [M+K]⁺ |
| Common Adducts (ESI-) | [M-H]⁻, [M+OAc]⁻ |
X-ray Crystallography for Solid-State Structural Analysis and Conformational Studies
X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. For "Dibenzo[b,e] nih.govresearchgate.netdioxin-2-ylboronic acid," a single-crystal X-ray diffraction study would confirm the planar dibenzodioxin core and the geometry of the boronic acid group.
In the solid state, boronic acids are known to form intermolecular hydrogen bonds, often leading to the formation of dimers or extended networks. An X-ray crystal structure of "Dibenzo[b,e] nih.govresearchgate.netdioxin-2-ylboronic acid" would likely reveal such hydrogen bonding interactions between the hydroxyl groups of the boronic acid moieties of adjacent molecules. Conformational analysis of the molecule in the solid state can also be performed, which is crucial for understanding its potential interactions in biological systems or as a building block in materials science. researchgate.net
Table 3: Representative Crystallographic Data for a Related Dioxaborine Compound
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| a (Å) | 10.123(2) |
| b (Å) | 11.456(2) |
| c (Å) | 13.876(3) |
| β (°) | 98.76(3) |
| Volume (ų) | 1589.1(6) |
| Z | 4 |
Note: Data from a related dioxaborine structure to illustrate typical crystallographic parameters. researchgate.net Actual values for Dibenzo[b,e] nih.govresearchgate.netdioxin-2-ylboronic acid will differ.
Computational and Mechanistic Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For Dibenzo[b,e] researchgate.netreddit.comdioxin-2-ylboronic acid, DFT calculations can provide valuable insights into its reactivity.
Theoretical calculations, such as those performed using the B3LYP functional with a 6-31G** basis set, have been employed to determine the electronic properties of the parent dibenzo-p-dioxin (B167043) and its derivatives. nih.govresearchgate.net These studies are fundamental to understanding how the electronic nature of the dibenzodioxin core influences the boronic acid moiety.
Key parameters that can be derived from DFT calculations to predict reactivity include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For Dibenzo[b,e] researchgate.netreddit.comdioxin-2-ylboronic acid, the HOMO is expected to be delocalized over the electron-rich dibenzodioxin ring system, while the LUMO may have significant contribution from the vacant p-orbital of the boron atom.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack. In Dibenzo[b,e] researchgate.netreddit.comdioxin-2-ylboronic acid, the oxygen atoms of the dioxin ring and the hydroxyl groups of the boronic acid would be regions of high electron density.
Table 1: Predicted Electronic Properties from DFT Calculations
| Property | Predicted Characteristic for Dibenzo[b,e] researchgate.netreddit.comdioxin-2-ylboronic acid | Implication for Reactivity |
| HOMO Energy | Relatively high, localized on the dibenzodioxin ring | Susceptible to electrophilic attack on the aromatic rings. |
| LUMO Energy | Relatively low, with contribution from the boron p-orbital | Lewis acidic character at the boron atom. |
| HOMO-LUMO Gap | Moderate | Indicates a balance of stability and reactivity. |
| MEP | Negative potential on oxygen atoms, positive potential on boron and hydroxyl hydrogens | Defines sites for electrophilic and nucleophilic interactions. |
Elucidation of Reaction Mechanisms in Catalytic Cycles
Dibenzo[b,e] researchgate.netreddit.comdioxin-2-ylboronic acid is an ideal candidate for participation in various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. wikipedia.org Computational studies are instrumental in elucidating the intricate mechanisms of these catalytic cycles.
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organohalide to a Pd(0) complex, forming a Pd(II) species.
Transmetalation: This is the crucial step where the organic group from the boronic acid is transferred to the palladium center. The boronic acid is typically activated by a base to form a more nucleophilic boronate species. organic-chemistry.orgnih.gov DFT calculations can be used to model the transition state of this step and determine the associated energy barrier. The nature of the base and solvent can significantly influence the energetics of this step.
Reductive Elimination: The final step involves the reductive elimination of the coupled product from the Pd(II) complex, regenerating the Pd(0) catalyst.
Computational investigations into the Suzuki-Miyaura reaction have provided detailed insights into the roles of ligands, solvents, and bases in the catalytic cycle. nih.gov For Dibenzo[b,e] researchgate.netreddit.comdioxin-2-ylboronic acid, theoretical modeling could predict its efficiency as a coupling partner and help in optimizing reaction conditions. For instance, the electronic properties of the dibenzodioxin moiety could influence the rate of transmetalation.
Conformational Analysis and Stereochemical Considerations
The three-dimensional structure of Dibenzo[b,e] researchgate.netreddit.comdioxin-2-ylboronic acid is important for its reactivity and interactions with other molecules. The parent dibenzo-p-dioxin molecule is known to be planar. researchgate.net This planarity arises from the delocalization of electrons between the oxygen atoms and the benzene (B151609) rings.
The introduction of a boronic acid group at the 2-position is not expected to significantly disrupt the planarity of the dibenzodioxin core. However, the boronic acid group itself has rotational freedom around the C-B bond. Computational methods, such as DFT, can be used to perform a conformational analysis to identify the most stable arrangement of the boronic acid group relative to the dibenzodioxin ring.
Key conformational features to consider are:
Dihedral Angle: The dihedral angle between the plane of the boronic acid group and the plane of the adjacent benzene ring is a key parameter. The lowest energy conformation will likely involve a balance between steric effects and electronic interactions (conjugation).
Hydrogen Bonding: Intramolecular hydrogen bonding between the hydroxyl groups of the boronic acid and one of the ether oxygen atoms of the dioxin ring is a possibility that could influence the preferred conformation.
Understanding the conformational preferences is important for predicting how the molecule will dock into the active site of a catalyst or enzyme.
Prediction of Spectroscopic Parameters
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for their characterization.
NMR Spectroscopy: The prediction of 1H and 13C NMR chemical shifts is a common application of DFT. github.io By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the chemical shifts with a reasonable degree of accuracy. This can aid in the assignment of experimental spectra and in distinguishing between different isomers. For Dibenzo[b,e] researchgate.netreddit.comdioxin-2-ylboronic acid, computational NMR predictions could help to unambiguously assign the signals of the aromatic protons and carbons. It is important to note that boronic acids can form oligomeric structures, which can lead to complex or broad NMR spectra. reddit.com Computational models can also be used to study these aggregation phenomena.
Infrared (IR) Spectroscopy: DFT calculations can be used to compute the vibrational frequencies and intensities of a molecule. researchgate.net The predicted IR spectrum can be compared with the experimental spectrum to aid in the identification of characteristic functional groups. For Dibenzo[b,e] researchgate.netreddit.comdioxin-2-ylboronic acid, characteristic vibrational modes would include the B-O and O-H stretching of the boronic acid group, as well as the C-O-C stretching of the dioxin ring.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of molecules. dntb.gov.ua This can provide information about the electronic transitions and the color of the compound. The UV-Vis spectrum of Dibenzo[b,e] researchgate.netreddit.comdioxin-2-ylboronic acid is expected to be dominated by π-π* transitions within the aromatic system.
Table 2: Predicted Spectroscopic Data
| Spectroscopy | Predicted Key Features for Dibenzo[b,e] researchgate.netreddit.comdioxin-2-ylboronic acid |
| 1H NMR | Complex aromatic region with distinct signals for each proton. A broad signal for the -OH protons of the boronic acid. |
| 13C NMR | Aromatic signals in the typical range, with a signal for the carbon attached to the boron atom shifted downfield. |
| IR | Characteristic B-O stretching bands, broad O-H stretching band, and C-O-C stretching bands of the dioxin ether linkages. |
| UV-Vis | Strong absorptions in the UV region corresponding to π-π* transitions of the aromatic system. |
Applications in the Synthesis of Complex Molecular Architectures
Construction of Polyaromatic Systems
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic chemistry for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls and polyaromatic hydrocarbons (PAHs). nih.gov Dibenzo[b,e] researchgate.netnih.govdioxin-2-ylboronic acid is an excellent substrate for such reactions, enabling the introduction of the dibenzo[b,e] researchgate.netnih.govdioxin moiety into larger aromatic systems.
In a typical Suzuki-Miyaura coupling, the boronic acid is reacted with an aryl halide or triflate in the presence of a palladium catalyst and a base. This methodology allows for the precise and efficient formation of a new C-C bond between the dibenzo[b,e] researchgate.netnih.govdioxin core and another aromatic ring system. The reaction conditions can be tailored to accommodate a wide range of functional groups on the coupling partner, leading to a diverse array of polyaromatic structures.
Table 1: Exemplary Suzuki-Miyaura Coupling Reaction for Polyaromatic System Synthesis
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |
| Dibenzo[b,e] researchgate.netnih.govdioxin-2-ylboronic acid | Aryl Halide (e.g., Bromobenzene) | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 2-Phenyl-dibenzo[b,e] researchgate.netnih.govdioxin |
The resulting polyaromatic systems incorporating the dibenzo[b,e] researchgate.netnih.govdioxin unit are of interest for their unique electronic and photophysical properties, which can be fine-tuned by the nature of the coupled aromatic groups.
Integration into Heterocyclic Frameworks
The utility of Dibenzo[b,e] researchgate.netnih.govdioxin-2-ylboronic acid extends to the synthesis of complex molecules containing heterocyclic rings. Through Suzuki-Miyaura cross-coupling with halogenated heterocycles, the dibenzo[b,e] researchgate.netnih.govdioxin scaffold can be seamlessly integrated into a variety of heterocyclic frameworks.
This approach has been utilized in the development of novel compounds for medicinal chemistry and materials science. For instance, coupling with halogenated pyridines, quinolines, or thiophenes can yield molecules with potential applications as pharmaceuticals or organic electronic materials. The dibenzo[b,e] researchgate.netnih.govdioxin unit can impart specific conformational rigidity and electronic characteristics to the final heterocyclic architecture.
Table 2: Integration of Dibenzo[b,e] researchgate.netnih.govdioxin into Heterocyclic Systems via Suzuki-Miyaura Coupling
| Dibenzo[b,e] researchgate.netnih.govdioxin Source | Heterocyclic Partner | Catalyst | Product |
| Dibenzo[b,e] researchgate.netnih.govdioxin-2-ylboronic acid | 2-Bromopyridine | Pd(dppf)Cl₂ | 2-(Dibenzo[b,e] researchgate.netnih.govdioxin-2-yl)pyridine |
| Dibenzo[b,e] researchgate.netnih.govdioxin-2-ylboronic acid | 3-Iodoquinoline | Pd(OAc)₂/SPhos | 3-(Dibenzo[b,e] researchgate.netnih.govdioxin-2-yl)quinoline |
Precursors for Organic Materials and Advanced Functional Molecules
The rigid and planar structure of the dibenzo[b,e] researchgate.netnih.govdioxin core makes it an attractive component for the design of advanced organic materials. Dibenzo[b,e] researchgate.netnih.govdioxin-2-ylboronic acid serves as a key precursor for the synthesis of such materials, including those with applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. researchgate.net
By strategically coupling this boronic acid with other aromatic building blocks, chemists can construct conjugated polymers and oligomers with tailored electronic properties. The dibenzo[b,e] researchgate.netnih.govdioxin moiety can influence the HOMO-LUMO energy levels, charge transport characteristics, and photoluminescent behavior of the resulting materials. The ability to create extended π-conjugated systems through iterative cross-coupling reactions is particularly valuable in this context. researchgate.net
Synthesis of Highly Functionalized Dibenzo[b,e]researchgate.netnih.govdioxin Derivatives
Beyond its use in extending aromatic systems, Dibenzo[b,e] researchgate.netnih.govdioxin-2-ylboronic acid is a versatile starting material for the synthesis of other functionalized dibenzo[b,e] researchgate.netnih.govdioxin derivatives. The boronic acid group can be transformed into a variety of other functional groups, providing access to a wide range of substituted dibenzo[b,e] researchgate.netnih.govdioxins that would be difficult to prepare by other means.
For example, the boronic acid can be converted to a hydroxyl group via oxidation, an amino group via the Chan-Lam coupling, or a halogen via halodeboronation. These transformations open up avenues for further synthetic modifications, allowing for the introduction of diverse functionalities onto the dibenzo[b,e] researchgate.netnih.govdioxin skeleton. This versatility is crucial for structure-activity relationship studies in medicinal chemistry and for fine-tuning the properties of organic materials. An improved general synthesis of substituted dibenzo researchgate.netnih.govdioxines has been reported by reacting catechol and substituted 1,2-dichloro- or 2-chloronitro-benzenes. researchgate.net
Table 3: Chemical Transformations of the Boronic Acid Moiety
| Starting Material | Reagents | Product Functional Group |
| Dibenzo[b,e] researchgate.netnih.govdioxin-2-ylboronic acid | H₂O₂, NaOH | Hydroxyl (-OH) |
| Dibenzo[b,e] researchgate.netnih.govdioxin-2-ylboronic acid | Cu(OAc)₂, Amine, O₂ | Amino (-NHR) |
| Dibenzo[b,e] researchgate.netnih.govdioxin-2-ylboronic acid | CuBr₂, H₂O | Bromo (-Br) |
Sustainability and Green Chemistry Aspects in Dibenzo B,e 1 2 Dioxin 2 Ylboronic Acid Chemistry
Development of Eco-Friendly Synthetic Routes
Traditional synthetic routes to complex heterocyclic compounds often involve multi-step processes with significant environmental footprints. The synthesis of the dibenzo[b,e] rsc.orgnih.govdioxin core, for instance, has historically employed methods that utilize high temperatures and hazardous solvents like hexamethylphosphoramide (B148902) (HMPA). The subsequent introduction of a boronic acid group would typically follow established but not necessarily green protocols for arylboronic acid synthesis.
Recent research has focused on developing more eco-friendly alternatives. For the core structure, this could involve replacing hazardous solvents with greener alternatives or developing catalytic cyclization methods that proceed under milder conditions. For the borylation step, a key focus is the direct C-H borylation of the pre-formed dibenzo[b,e] rsc.orgnih.govdioxin. This approach is highly atom-economical as it avoids the need for a pre-functionalized halogenated substrate.
Another green approach is the palladium-catalyzed direct synthesis of arylboronic acids from aryl chlorides using reagents like tetrahydroxydiboron, which can be converted in situ to various boronate esters. nih.gov This method simplifies the route to boronic acids and can be performed as a one-pot, two-step process for subsequent cross-coupling reactions. nih.gov
Photocatalysis under visible light offers a particularly promising green route. For instance, the synthesis of related dibenzofuran (B1670420) derivatives has been achieved through an eco-friendly intramolecular C-O bond formation involving an in situ generated diazonium salt, promoted by an organic photosensitizer. epa.gov Such metal-free approaches reduce the risk of heavy metal contamination in the final product.
The table below outlines a comparison between a plausible traditional route and a potential eco-friendly route for the synthesis of Dibenzo[b,e] rsc.orgnih.govdioxin-2-ylboronic acid, highlighting the green chemistry advantages of the latter.
| Feature | Traditional Synthetic Route | Potential Eco-Friendly Route | Green Chemistry Advantage |
| Starting Material | 2-Bromodibenzo[b,e] rsc.orgnih.govdioxin | Dibenzo[b,e] rsc.orgnih.govdioxin | Avoids pre-functionalization, higher atom economy. |
| Borylation Method | Grignard formation followed by reaction with a trialkyl borate (B1201080) | Direct C-H borylation using a sustainable catalyst | Fewer steps, milder conditions, reduced waste. |
| Catalyst | Stoichiometric magnesium | Catalytic amounts of a transition metal or metal-free photocatalyst | Reduced metal waste, potential for catalyst recycling. |
| Solvent | Anhydrous ether or THF | Deep eutectic solvents, water, or solvent-free | Reduced use of volatile organic compounds (VOCs), improved safety. |
| Byproducts | Magnesium salts, excess acid | Minimal, potentially recyclable catalyst | Higher mass efficiency, less downstream processing. |
This table presents a hypothetical comparison to illustrate the principles of green chemistry, as a specific eco-friendly synthesis for Dibenzo[b,e] rsc.orgnih.govdioxin-2-ylboronic acid is not extensively documented.
Utilization of Sustainable Catalytic Systems
The choice of catalyst is central to the green credentials of a synthetic process. For the borylation of aryl compounds, significant progress has been made in developing more sustainable catalytic systems that move away from stoichiometric reagents and hazardous catalysts.
Palladium-catalyzed reactions, such as the Miyaura borylation, are workhorses in the synthesis of arylboronic acids. nih.gov Greener versions of these reactions are being developed, for example, by using low loadings of palladium catalysts in environmentally friendly deep-eutectic solvents (DESs). nih.gov These DESs, often based on choline (B1196258) chloride mixed with glycerol (B35011) or glucose, are biodegradable and have a low environmental impact. nih.gov Such systems have shown high efficiency for the borylation of various (hetero)aromatic halides. nih.gov
Furthermore, the development of recyclable catalysts is a key area of green chemistry. For instance, copper-doped graphitic carbon nitride (Cu@C3N4) has been employed as a heterogeneous photocatalyst for the hydroxylation of aryl boronic acids in water under visible light, demonstrating the potential for recyclable catalysts in reactions involving this functional group. acs.org While this is a reaction of a boronic acid, the principle of using a recyclable, heterogeneous catalyst is applicable to its synthesis.
Cobalt-catalyzed C-H borylation has also emerged as a sustainable alternative to iridium-based systems for achieving different selectivities in C-H functionalization. youtube.com The use of more earth-abundant metals like cobalt is a significant step towards more sustainable chemical manufacturing.
The following table summarizes various sustainable catalytic systems that could be applied to the synthesis of Dibenzo[b,e] rsc.orgnih.govdioxin-2-ylboronic acid.
| Catalyst System | Reaction Type | Potential Advantages |
| Palladium/XPhos in Deep-Eutectic Solvents | Miyaura Borylation | Use of biodegradable solvents, low catalyst loading, high yields. nih.gov |
| Cobalt-based Catalysts | C-H Borylation | Utilizes earth-abundant metal, offers alternative selectivity. youtube.com |
| Heterogeneous Photocatalysts (e.g., Cu@C3N4) | Borylation/Related Reactions | Recyclable, reactions in green solvents like water, visible light as an energy source. acs.org |
| Metal-free Organic Photosensitizers | Photochemical Borylation | Avoids heavy metal contamination, mild reaction conditions. epa.gov |
This table is illustrative and based on the application of these catalytic systems to similar aryl compounds.
Solvent-Free and Aqueous Medium Reactions
One of the core principles of green chemistry is the reduction or elimination of volatile organic solvents (VOCs). This has led to the exploration of solvent-free reactions and the use of water as a benign reaction medium.
Solvent-free, or solid-state, reactions can offer numerous advantages, including reduced waste, lower energy consumption, and often, faster reaction times. Mechanochemical methods, such as ball milling, can promote reactions without the need for a solvent. For example, solvent-free palladium-catalyzed borylation of aryl bromides has been successfully demonstrated.
Aqueous medium reactions are also highly desirable from a green chemistry perspective. The development of water-soluble catalysts and ligands has enabled many transition metal-catalyzed reactions, including the synthesis of arylboronic acids, to be performed in water. For instance, the synthesis of phenols from arylboronic acids has been achieved in water using a recyclable copper-based photocatalyst under visible light. acs.org This demonstrates the compatibility of the boronic acid functional group with aqueous conditions.
The table below provides examples of research findings on solvent-free and aqueous medium reactions relevant to the synthesis of arylboronic acids.
| Reaction Type | Conditions | Substrate Scope | Key Findings and Green Advantages |
| Palladium-Catalyzed Borylation | Solvent-free, mechanochemical (ball milling) | Aryl bromides | Avoids the use of hazardous solvents, reduces waste, and can lead to higher efficiency. |
| Miyaura Borylation | Deep-eutectic solvents (e.g., choline chloride/glycerol) | (Hetero)aromatic halides | Utilizes a biodegradable and sustainable solvent system, enabling efficient reaction and catalyst performance. nih.gov |
| Photocatalytic Hydroxylation of Aryl Boronic Acids | Water, visible light, heterogeneous Cu@C3N4 catalyst | Various aryl boronic acids | Employs a green solvent and energy source, with a recyclable catalyst, leading to a highly sustainable process. acs.org |
This data is based on studies of related arylboronic acids and illustrates the potential for applying these green methodologies to the synthesis of Dibenzo[b,e] rsc.orgnih.govdioxin-2-ylboronic acid.
Future Research Directions
Novel Synthetic Routes and Access to Underexplored Analogues
The synthesis of substituted dibenzo[b,e] nih.govthieme-connect.dedioxins, the core structure of the title compound, has traditionally faced challenges. Established methods, such as the condensation of catechols with activated chlorobenzenes or Diels-Alder reactions, can suffer from drawbacks like low yields or a lack of regiospecificity, often resulting in difficult-to-separate mixtures of isomers. thieme-connect.deresearchgate.net An improved synthesis using metallic potassium in hexamethylphosphoramide (B148902) has been reported to offer better yields for certain derivatives, but the development of more general, efficient, and regioselective methods remains a critical goal. researchgate.net
Future research should prioritize the development of novel synthetic strategies that overcome these limitations. Key areas for exploration include:
Direct C-H Borylation: Investigating transition metal-catalyzed C-H borylation of the parent Dibenzo[b,e] nih.govthieme-connect.dedioxin could provide a highly efficient and atom-economical route directly to the target boronic acid and its isomers, bypassing the need for pre-functionalized starting materials.
Modern Synthetic Technologies: The application of microwave-assisted synthesis and continuous flow chemistry could significantly reduce reaction times, improve yields, and enhance reaction control and scalability compared to traditional batch methods.
Access to Analogues: The development of these new routes will be instrumental in accessing a wide range of previously underexplored analogues. By enabling precise control over the placement and nature of various functional groups on the dibenzodioxin skeleton, researchers can create libraries of novel compounds for screening in various applications.
| Synthetic Challenge | Traditional Method | Potential Future Approach | Desired Outcome |
| Regiocontrol | Condensation of substituted catechols and halobenzenes thieme-connect.deresearchgate.net | Directed ortho-metalation followed by borylation; regioselective C-H functionalization | High-purity synthesis of specific isomers |
| Reaction Efficiency | Low to moderate yields in multi-step sequences researchgate.net | Single-step C-H borylation; microwave or flow chemistry | Higher overall yields, reduced waste |
| Substrate Scope | Limited by availability of pre-functionalized starting materials | Development of versatile catalytic systems tolerant of diverse functional groups | Access to a broad library of novel dibenzodioxin analogues |
Expanded Applications in Emerging Fields of Organic Chemistry
Derivatives of the dibenzo[b,e] nih.govthieme-connect.dedioxin core have shown promise in medicinal chemistry, with some analogues being investigated as potential inhibitors of enzymes like PARP1 and MAO-B, relevant to cancer and neurological disorders, respectively. nih.govnih.gov The boronic acid moiety itself is a key pharmacophore in several approved drugs. nih.gov However, the unique combination of the rigid, electron-rich dibenzodioxin scaffold and the versatile boronic acid functional group suggests that its applications could extend far beyond biomedicine into emerging areas of materials science and chemical biology.
Future research directions for expanded applications include:
Organic Electronics: The planar and aromatic nature of the dibenzodioxin core makes it an attractive candidate for incorporation into organic semiconductors. Through Suzuki-Miyaura coupling, the boronic acid can be used to synthesize conjugated polymers and small molecules for potential use in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).
Chemical Sensors: Boronic acids are well-known for their ability to reversibly bind with cis-diols, such as those found in sugars. rsc.org This property could be exploited to develop fluorescent or colorimetric sensors for saccharide detection by designing systems where diol binding to the Dibenzo[b,e] nih.govthieme-connect.dedioxin-2-ylboronic acid unit modulates the photophysical properties of an attached fluorophore.
Photopharmacology: Inspired by research into related heterocyclic systems like dibenzo[b,f]oxepines, which have been integrated with photoswitchable units like azobenzenes, future work could explore similar designs using the dibenzodioxin scaffold. mdpi.com This could lead to the development of "photodrugs" whose biological activity can be controlled with light, offering high spatiotemporal precision in therapy.
| Emerging Field | Relevant Property | Potential Application |
| Organic Electronics | Planar, rigid, aromatic core | Synthesis of conjugated materials for OLEDs and OFETs |
| Chemical Sensing | Boronic acid's affinity for diols rsc.org | Fluorescent sensors for carbohydrates and glycoproteins |
| Advanced Polymers | High thermal stability of the core scaffold nbinno.com | Monomers for high-performance polymers with enhanced thermal and chemical resistance |
| Photopharmacology | Rigid scaffold for photoswitch attachment mdpi.com | Light-activated therapeutic agents |
Development of Highly Selective and Efficient Catalytic Systems
The primary utility of Dibenzo[b,e] nih.govthieme-connect.dedioxin-2-ylboronic acid in synthesis is as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. nih.govresearchgate.net While this reaction is one of the most robust methods for forming carbon-carbon bonds, there is always a need for improvement. Future research should focus on developing catalytic systems tailored for this specific class of substrates, which may present unique steric or electronic challenges.
Key research objectives in this area are:
High-Activity Catalysts: The design and synthesis of new phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands for palladium could lead to catalysts with extremely high turnover numbers (TONs) and turnover frequencies (TOFs). rsc.orgsciforum.net This would allow for significantly lower catalyst loadings (down to ppm levels), reducing cost and minimizing palladium contamination in the final products.
Green Chemistry Approaches: A significant push in modern chemistry is the use of environmentally benign reaction media. sciforum.net Future efforts should explore catalytic systems that perform efficiently in water or other green solvents, moving away from traditional organic solvents. nih.gov The development of recoverable and reusable catalysts would further enhance the sustainability of these processes. rsc.org
Theoretical and Experimental Synergy for Mechanistic Insights
A deeper understanding of the reaction mechanisms involving Dibenzo[b,e] nih.govthieme-connect.dedioxin-2-ylboronic acid is essential for the rational design of better synthetic routes and catalysts. Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating reaction pathways. researchgate.net Previous theoretical studies have investigated the conformation and electronic structure of the parent dibenzo-p-dioxin (B167043) ring, providing a solid foundation for more complex mechanistic investigations. researchgate.net
A synergistic approach combining theoretical calculations with experimental validation represents a powerful future direction:
Modeling Catalytic Cycles: DFT calculations can be used to model the entire catalytic cycle of the Suzuki-Miyaura reaction for this specific substrate. This includes mapping the energy profiles of the key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov Such studies can identify rate-determining steps and predict the effect of ligand or substrate modifications on reaction efficiency and selectivity.
Guiding Experimental Design: Theoretical predictions can guide experimental work. For example, if calculations suggest a specific ligand should accelerate a slow transmetalation step, this can be synthesized and tested. Conversely, experimental results, such as the formation of unexpected side products, can prompt new computational studies to understand their origin.
Spectroscopic and Kinetic Studies: Advanced experimental techniques, such as in-situ spectroscopic monitoring of reactions and detailed kinetic analysis, can provide crucial data to validate or refine the proposed computational models. This iterative feedback loop between theory and experiment is key to building a comprehensive mechanistic understanding and accelerating the development of new chemical technologies based on this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Dibenzo[b,e][1,4]dioxin-2-ylboronic acid, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging boronic acid intermediates. Key steps include:
- Protection of reactive sites : Use trimethyl borate or dioxaborolane derivatives to stabilize the boronic acid group during synthesis .
- Catalyst optimization : Employ palladium catalysts (e.g., Pd(PPh₃)₄) with ligand systems to enhance coupling efficiency.
- Solvent selection : Polar aprotic solvents (e.g., THF or DMF) improve solubility and reaction kinetics .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹¹B NMR (δ ~30 ppm) confirms boronic acid presence, while ¹H/¹³C NMR identifies aromatic proton environments .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 245.08) .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95%) .
Q. What stability challenges arise during storage of this compound, and how can they be mitigated?
- Stability Issues : Hydrolysis of the boronic acid group in humid conditions or basic pH .
- Mitigation Strategies :
- Store under inert gas (argon) at –20°C in anhydrous DMSO or THF.
- Use desiccants (e.g., molecular sieves) in storage vials .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?
- Computational Insights :
- Density Functional Theory (DFT) calculations reveal electron-withdrawing effects of the dioxin ring, lowering the LUMO energy of the boronic acid and enhancing electrophilicity .
- Substituent effects on the dioxin core (e.g., chloro or fluoro groups) can modulate reaction rates by altering charge distribution .
Q. What environmental fate and toxicity profiles should be considered when designing studies involving this compound?
- Environmental Persistence :
- Assess biodegradation using OECD 301F tests; the dioxin core may resist microbial breakdown .
- Monitor bioaccumulation potential via logP measurements (predicted logP = 2.1) .
- Toxicological Screening :
- Use in vitro assays (e.g., Ames test) to evaluate mutagenicity.
- Reference structural analogs (e.g., chlorinated dioxins) for potential endocrine-disrupting effects .
Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound across different studies?
- Root-Cause Analysis :
- Variable Purity : Cross-validate purity via orthogonal methods (e.g., NMR + HPLC) .
- Reaction Conditions : Standardize solvent, temperature, and catalyst loading in replicate experiments .
- Data Normalization : Express yields relative to internal controls (e.g., tert-butylbenzene as a reference) .
Q. What computational tools are recommended for modeling the interaction of this compound with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to predict binding affinities with enzymes (e.g., proteases or kinases).
- MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories .
- Validation : Compare in silico results with SPR (Surface Plasmon Resonance) binding assays .
Data Management and Reproducibility
Q. What strategies ensure reproducibility in synthesizing and testing derivatives of this compound?
- Documentation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
